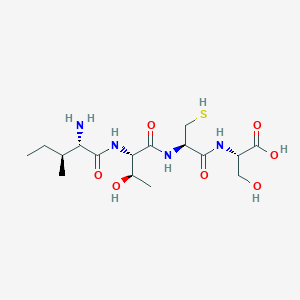

L-Isoleucyl-L-threonyl-L-cysteinyl-L-serine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-Isoleucil-L-treonil-L-cisteinil-L-serina es un péptido compuesto por cuatro aminoácidos: isoleucina, treonina, cisteína y serina

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de L-Isoleucil-L-treonil-L-cisteinil-L-serina típicamente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:

Activación de aminoácidos: Cada aminoácido se activa utilizando reactivos como diciclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC) en presencia de hidroxi-benzotriazol (HOBt) o agentes de acoplamiento similares.

Acoplamiento: Los aminoácidos activados se acoplan a la cadena peptídica unida a la resina.

Desprotección: Los grupos protectores temporales en los aminoácidos se eliminan para permitir el siguiente paso de acoplamiento.

Escisión: El péptido completo se escinde de la resina utilizando un ácido fuerte como el ácido trifluoroacético (TFA).

Métodos de producción industrial: La producción industrial de péptidos como L-Isoleucil-L-treonil-L-cisteinil-L-serina a menudo emplea sintetizadores de péptidos automatizados, que racionalizan el proceso SPPS. Estas máquinas pueden manejar múltiples ciclos de síntesis, asegurando un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: L-Isoleucil-L-treonil-L-cisteinil-L-serina puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El residuo de cisteína puede formar enlaces disulfuro a través de la oxidación, lo cual es crucial para la estabilidad y la función del péptido.

Reducción: Los enlaces disulfuro se pueden reducir de nuevo a grupos tiol libres utilizando agentes reductores como el ditiotreitol (DTT) o el β-mercaptoetanol.

Sustitución: Los residuos de serina y treonina pueden participar en reacciones de sustitución nucleófila debido a sus grupos hidroxilo.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno (H2O2) o yodo (I2) en condiciones suaves.

Reducción: Ditiotreitol (DTT) o β-mercaptoetanol en soluciones acuosas.

Sustitución: Haluros de alquilo o sulfonatos en presencia de una base.

Productos principales:

Oxidación: Formación de péptidos unidos por disulfuro.

Reducción: Regeneración de grupos tiol libres.

Sustitución: Péptidos modificados con grupos alquilo o sulfonato unidos a residuos de serina o treonina.

Aplicaciones Científicas De Investigación

L-Isoleucil-L-treonil-L-cisteinil-L-serina tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.

Biología: Se investiga su papel en las interacciones proteína-proteína y la especificidad enzima-sustrato.

Medicina: Potenciales aplicaciones terapéuticas debido a su capacidad para formar estructuras estables a través de enlaces disulfuro.

Industria: Se utiliza en el desarrollo de materiales y recubrimientos basados en péptidos.

Mecanismo De Acción

El mecanismo de acción de L-Isoleucil-L-treonil-L-cisteinil-L-serina implica su capacidad para formar estructuras secundarias estables, como las hélices alfa y las láminas beta, a través de enlaces de hidrógeno y enlaces disulfuro. Estas estructuras son cruciales para su interacción con objetivos moleculares, incluidas las enzimas y los receptores. El residuo de cisteína juega un papel significativo en la formación de enlaces disulfuro, que estabilizan la conformación del péptido y mejoran su actividad biológica.

Compuestos similares:

- L-Treonil-L-cisteinil-L-isoleucil-L-prolil-L-seril-L-isoleucil-L-serina

- **L-Treonil-L-fenilalanil-L-isoleucil-L-alfa-aspartil-L-valil-L-alfa-aspartil-L-cisteinil-L-treonil-L-valil-L-seril-L-lisil-L-alfa-glutamil-L-cisteinil-L-triptofanil-L-alanil-L-prolil-L-cisteinil-L-lisil-L-alanil-L-alanil-L-fenilalanil-glicil-L-valil-L-alfa-aspartil-L-arginil-glicil-L-lisil-L-cisteinil-L-metionil-glicil-L-lisil-L-lisil-L-cisteinil-L-lisil-L-cisteinil-L-tirosil-L-valina (Slotoxin)

Singularidad: L-Isoleucil-L-treonil-L-cisteinil-L-serina es única debido a su secuencia específica de aminoácidos, que imparte propiedades estructurales y funcionales distintas. La presencia de cisteína permite la formación de enlaces disulfuro, mejorando la estabilidad y la actividad biológica del péptido. Además, la combinación de residuos hidrófobos (isoleucina) y polares (treonina, serina) contribuye a su versatilidad en diversas aplicaciones.

Comparación Con Compuestos Similares

- L-Threonyl-L-cysteinyl-L-isoleucyl-L-prolyl-L-seryl-L-isoleucyl-L-serine

- **L-Threonyl-L-phenylalanyl-L-isoleucyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-cysteinyl-L-threonyl-L-valyl-L-seryl-L-lysyl-L-alpha-glutamyl-L-cysteinyl-L-tryptophyl-L-alanyl-L-prolyl-L-cysteinyl-L-lysyl-L-alanyl-L-alanyl-L-phenylalanyl-glycyl-L-valyl-L-alpha-aspartyl-L-arginyl-glycyl-L-lysyl-L-cysteinyl-L-methionyl-glycyl-L-lysyl-L-lysyl-L-cysteinyl-L-lysyl-L-cysteinyl-L-tyrosyl-L-valine (Slotoxin)

Uniqueness: L-Isoleucyl-L-threonyl-L-cysteinyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of cysteine allows for the formation of disulfide bonds, enhancing the stability and biological activity of the peptide. Additionally, the combination of hydrophobic (isoleucine) and polar (threonine, serine) residues contributes to its versatility in various applications.

Propiedades

Número CAS |

798540-57-5 |

|---|---|

Fórmula molecular |

C16H30N4O7S |

Peso molecular |

422.5 g/mol |

Nombre IUPAC |

(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C16H30N4O7S/c1-4-7(2)11(17)14(24)20-12(8(3)22)15(25)19-10(6-28)13(23)18-9(5-21)16(26)27/h7-12,21-22,28H,4-6,17H2,1-3H3,(H,18,23)(H,19,25)(H,20,24)(H,26,27)/t7-,8+,9-,10-,11-,12-/m0/s1 |

Clave InChI |

IZOXXADXODJCFP-XFVKVHEMSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)O)N |

SMILES canónico |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CO)C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B12524263.png)

![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol](/img/structure/B12524272.png)

![6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B12524280.png)

![(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine](/img/structure/B12524290.png)

![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12524293.png)

![N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B12524316.png)

![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone](/img/structure/B12524328.png)

![6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol](/img/structure/B12524329.png)